3-Bromobenzyl bromide
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromobenzyl bromide and its derivatives involves several chemical methods. For instance, the condensation of 4-bromobenzaldehyde with sulfadiazine results in the synthesis of compounds characterized by spectral methods such as FTIR and UV–Vis, alongside computational studies (Sowrirajan et al., 2022). Additionally, reactions involving triphenylphosphine and p-bromobenzylbromide have been employed to study the crystal structures of resultant compounds, highlighting the versatility of 3-Bromobenzyl bromide in synthesizing complex molecular architectures (Vogt et al., 1996).
Molecular Structure Analysis
The molecular structure of 3-Bromobenzyl bromide derivatives has been extensively analyzed through various spectroscopic and computational techniques. The crystal structure, electronic spectra, and theoretical studies have provided deep insights into the molecular geometry, electronic properties, and potential energy surfaces of these compounds. Such studies are crucial for understanding the reactivity and properties of molecules synthesized from 3-Bromobenzyl bromide (Zeyrek et al., 2015).
Chemical Reactions and Properties
3-Bromobenzyl bromide is involved in various chemical reactions, serving as a key intermediate in the synthesis of complex organic molecules. For example, its use in the synthesis of multisubstituted triphenylenes and phenanthrenes showcases its utility in constructing polycyclic aromatic hydrocarbons through cascade reactions catalyzed by palladium complexes (Iwasaki et al., 2015).
Physical Properties Analysis
The study of 3-Bromobenzyl bromide's physical properties involves examining its crystal structure and phase behavior. Research has elucidated the structural properties of its derivatives, such as methoxy derivatives of benzyl bromide, through powder X-ray diffraction data, revealing significant differences in the structural properties depending on the substitution pattern on the aromatic ring (Pan et al., 2005).
Chemical Properties Analysis
The chemical properties of 3-Bromobenzyl bromide, including its reactivity and interaction with other molecules, have been the focus of various studies. These investigations include oxidative debenzylation reactions, showcasing its ability to participate in transformations that yield amides and carbonyl compounds from N-benzyl amides and O-benzyl ethers (Moriyama et al., 2014).
Scientific Research Applications
Structural Properties in Dendritic Material Synthesis
3-Bromobenzyl bromide has been studied for its potential as a building block in the synthesis of dendritic materials. Research by Pan et al. (2005) focused on the structural properties of methoxy derivatives of benzyl bromide, including 3,5-dimethoxybenzyl bromide and 3,4,5-trimethoxybenzyl bromide. These compounds were analyzed using powder X-ray diffraction data, revealing significant differences in structural properties due to the presence or absence of a methoxy group on the aromatic ring (Pan et al., 2005).
Role in Protein Labeling
Benzyl bromide, closely related to 3-bromobenzyl bromide, has been utilized for the selective modification of methionine residues in proteins. Lang et al. (2006) developed a novel labeling reagent that targeted fluorescent labeling of methionine and selenomethionine residues in proteins, demonstrating its application in the field of protein analysis and biochemistry (Lang et al., 2006).
Application in Organic Synthesis
Zhang et al. (2013) explored the use of 2-bromobenzyl bromides, related to 3-bromobenzyl bromide, in the synthesis of various organic compounds like cyanoquinolin-2-ones and chromenoquinolin-12-ones. This study highlighted the role of such compounds in the efficient synthesis of complex organic molecules through copper-catalyzed N- and O-arylation (Zhang et al., 2013).
Involvement in Phase Transfer Catalytic Systems
The reaction of benzyl chloride with sodium sulfide in a phase transfer catalytic system, which can be related to reactions involving 3-bromobenzyl bromide, was studied by Ido et al. (2000). This research provided insights into the behavior of such systems under varying conditions, contributing to the understanding of phase transfer catalysis (Ido et al., 2000).
Synthesis of 2-Naphthols
Dai et al. (2011) demonstrated the synthesis of 2-naphthols via a carbonylative Stille coupling reaction involving 2-bromobenzyl bromides. This process highlights the utility of bromobenzyl bromides in facilitating complex organic reactions and synthesizing valuable chemical compounds (Dai et al., 2011).
Safety And Hazards
3-Bromobenzyl bromide is classified as a skin corrosive and can cause serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Relevant Papers One relevant paper discusses the use of 3-Bromobenzyl bromide in the synthesis of 1,7-di (3-bromobenzyl)cyclen and substituted 8-arylquinoline, which are PDE4 inhibitors . Further analysis of this paper and others would provide more detailed information on the applications and properties of 3-Bromobenzyl bromide.
properties
IUPAC Name |
1-bromo-3-(bromomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCJPJQUVRIILS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061175 | |
Record name | Benzene, 1-bromo-3-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzyl bromide | |
CAS RN |
823-78-9 | |
Record name | 3-Bromobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=823-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-3-(bromomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-bromo-3-(bromomethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-bromo-3-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-3-dibromotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.381 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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